1-Ethyl-azetidin-3-ylamine tosylate

Description

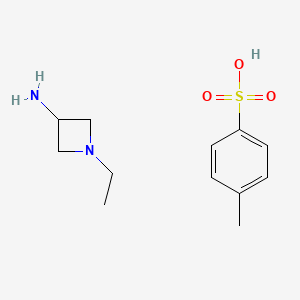

Key Structural Features:

- Azetidine Core : The ring’s nitrogen atom is bonded to an ethyl group (-CH₂CH₃), while the 3-position hosts a primary amine (-NH₂).

- Tosylate Counterion : The sulfonate group (-SO₃⁻) forms an ionic bond with the protonated amine, stabilizing the salt.

- Bond Lengths and Angles : Computational models predict C-N bond lengths of ~1.47 Å within the azetidine ring, consistent with sp³ hybridization, and N-C-C angles of ~94°, reflecting ring strain.

Crystallographic data for this specific compound are limited, but analogous azetidine derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c space groups. For example, ethyl-substituted azetidinones display hydrogen-bonding networks between amine groups and sulfonate oxygen atoms, suggesting similar packing arrangements in this compound.

Comparative Structural Features with Related Azetidine Derivatives

Azetidine derivatives vary widely in substituents and biological activity. Below is a comparative analysis of structurally related compounds:

Notable Differences:

- Substituent Effects : The ethyl group in 1-ethyl-azetidin-3-ylamine enhances lipophilicity compared to the thiazole moiety in , potentially improving membrane permeability.

- Ring Strain : Bicyclic derivatives like 1-(azetidin-3-yl)azetidine exhibit higher strain energy (~25 kcal/mol) than monocyclic analogs, affecting reactivity.

- Salt Forms : Tosylate salts, unlike free bases, improve solubility and stability via ionic interactions, as seen in and .

Tosylate Counterion Interactions and Salt Formation Mechanisms

The tosylate counterion plays a critical role in the compound’s stability and solubility. Tosylic acid (p-toluenesulfonic acid) protonates the azetidine amine, forming a stable ion pair through electrostatic and hydrogen-bonding interactions.

Salt Formation Mechanism:

- Proton Transfer : The amine nitrogen (pKₐ ~10.5) accepts a proton from tosylic acid (pKₐ ~-2), yielding a quaternary ammonium ion.

- Ion Pairing : The sulfonate group (-SO₃⁻) interacts with the -NH₃⁺ group via charge-charge attraction and hydrogen bonds (O···H-N distances ~1.8 Å).

- Crystallization : Non-covalent interactions (e.g., π-stacking of toluene rings) drive crystal lattice formation, often yielding hygroscopic solids.

Properties

IUPAC Name |

1-ethylazetidin-3-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H12N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-3-5(6)4-7/h2-5H,1H3,(H,8,9,10);5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQZHLUXJSMCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-azetidin-3-ylamine tosylate involves the reaction of 1-ethyl-azetidin-3-ylamine with p-toluenesulfonic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

1-Ethyl-azetidin-3-ylamine tosylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.

Polymerization: The compound can undergo ring-opening polymerization, which is useful in the synthesis of polyamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted azetidines and polyamines .

Scientific Research Applications

Scientific Research Applications

1-Ethyl-azetidin-3-ylamine tosylate has a wide range of applications across different scientific domains:

1. Chemistry:

- Building Block for Organic Synthesis: The compound serves as an essential intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for versatile chemical transformations, facilitating the formation of new chemical bonds.

- Polymerization: It can undergo ring-opening polymerization, which is crucial in synthesizing polyamines used in various industrial applications.

2. Biology:

- Drug Discovery: Research is ongoing to explore its potential as a scaffold for designing new pharmaceuticals. Its structural properties make it a candidate for developing drugs targeting specific biological pathways.

- Antimicrobial Research: Initial studies suggest potential therapeutic applications, including its use as an antimicrobial agent against certain pathogens.

3. Medicine:

- Therapeutic Applications: Investigations are being conducted into its efficacy as a treatment for various conditions, including inflammation and pain management.

- Mechanism of Action: The compound interacts with molecular targets involved in disease pathways. Its ring strain and reactivity enable it to function as either a nucleophile or electrophile, enhancing its utility in medicinal chemistry.

4. Industry:

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials such as coatings and adhesives due to its favorable chemical properties.

Case Studies

Several studies highlight the practical applications of this compound:

-

Antimicrobial Activity Study:

A study demonstrated that derivatives of azetidine compounds exhibited significant antimicrobial activity against various bacterial strains. The research suggested that modifications to the azetidine core could enhance efficacy. -

Drug Development Research:

Research involving the synthesis of azetidine derivatives indicated promising results in drug discovery efforts targeting specific enzymes associated with disease pathways.

Mechanism of Action

The mechanism of action of 1-ethyl-azetidin-3-ylamine tosylate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity make it suitable for various chemical transformations. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural Analogues

Azetidine Derivatives :

- Azetidin-2-one (β-lactam): A four-membered lactam ring with a ketone group. Unlike 1-ethyl-azetidin-3-ylamine tosylate, β-lactams are renowned for antibiotic activity (e.g., penicillin derivatives). The absence of a tosylate group and the presence of a lactam moiety result in distinct reactivity and biological applications .

- (1-Benzyhydrylazetidin-3-yl)dimethylamine : Features a bulky benzhydryl substituent and dimethylamine group. The steric hindrance from benzhydryl may reduce reactivity compared to the ethyl-substituted analogue, impacting pharmacokinetics .

Thiazolidines and Thiazinanones:

- (2RS),(4RS)-2-Methyl-4,5,5-triphenyl-1,3-thiazolidine-2-carboxylate (6b): A five-membered sulfur-nitrogen heterocycle with phenyl substituents. Yields for such thiazolidines reach 64.5% via TLC purification .

- Thiazolidin-4-ones: Synthesized from 1-(2-aminoethyl)pyrrolidine, these compounds exhibit acetylcholinesterase inhibitory activity, suggesting divergent biological roles compared to azetidine derivatives .

Tosylate Salts :

- Niraparib Tosylate : A PARP inhibitor used as a radiosensitizer. The tosylate counterion enhances solubility, enabling synergistic effects with radiotherapy in cancer treatment. This contrasts with this compound, whose biological activity (if any) remains uncharacterized in the provided evidence .

- Edoxaban Tosylate Monohydrate: A anticoagulant with a complex structure (C31H38ClN7O7S2). The tosylate group here improves bioavailability, a common rationale for using tosylate salts in pharmaceuticals .

Key Observations :

- Smaller rings (e.g., azetidines) often require specialized purification techniques (e.g., TLC with polar solvents) due to higher reactivity and sensitivity .

- Tosylate derivatives like niraparib and edoxaban prioritize solubility enhancements, whereas non-tosylated heterocycles (e.g., thiazolidines) focus on structural diversity for biological activity .

Reactivity and Solvolysis

Tosylates are known for their role as leaving groups in solvolysis reactions. Comparative studies reveal:

- Cholesteryl Tosylate vs. Cyclopropylearbinyl Tosylate : Exhibit similar solvolysis rates, suggesting analogous transition states despite structural differences .

- 3-NPh Tosylate: Solvolysis is 10-fold slower than 3-H tosylate in acetic acid/ethanol, highlighting substituent effects on reaction kinetics .

- Fluorinated Tosylates : Trifluoroethyl tosylates solvolyze rapidly in sulfuric acid, whereas bulkier analogues (e.g., 3,3,3-trifluoro-1-propyl tosylate) show reduced rates .

Biological Activity

1-Ethyl-azetidin-3-ylamine tosylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by empirical data and research findings.

This compound is characterized by its azetidine ring structure, which contributes to its unique pharmacological properties. The synthesis typically involves the reaction of azetidine derivatives with tosyl chloride in the presence of a base, yielding the tosylate salt form.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N₃O₃S |

| Molecular Weight | 189.28 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against certain types of tumors .

Case Study Example

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against non-small cell lung cancer (NSCLC) models. The results indicated that treatment with the compound led to a reduction in tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .

Pharmacological Applications

The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases:

- Neurological Disorders : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, presenting possibilities for treating autoimmune diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with other azetidine derivatives reveals that this compound possesses distinct advantages:

| Compound Name | Activity Profile |

|---|---|

| 1-Methyl-azetidin-3-ylamine | Lower potency against cancer cells |

| 2-Ethyl-pyrrolidine tosylate | Less selective for enzyme targets |

| 1-Ethyl-piperidine tosylate | Broader side effect profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.